molecular formula C19H19NO2 B1580496 Benzoic acid, 4-pentyl-, 4-cyanophenyl ester CAS No. 49763-64-6

Benzoic acid, 4-pentyl-, 4-cyanophenyl ester

Cat. No. B1580496
CAS RN: 49763-64-6
M. Wt: 293.4 g/mol
InChI Key: WCCDNUMASFDPFO-UHFFFAOYSA-N
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Description

Benzoic acid, 4-pentyl-, 4-cyanophenyl ester (4-pentyl-4-cyanophenyl benzoate) is an organic compound belonging to the class of carboxylic esters. It is a colorless, odorless solid that is soluble in organic solvents. This compound is widely used in the synthesis of various other compounds, including drugs and dyes. It is also used in the production of certain cosmetics and food products.

Scientific Research Applications

Synthesis and Material Applications

  • A study by Mayershofer, Nuyken, and Buchmeiser (2006) demonstrated the use of benzoic acid derivatives in the synthesis of ruthenium-based metathesis catalysts for cyclopolymerization, leading to the creation of polymers with potential applications in material science and engineering (Mayershofer, Nuyken, & Buchmeiser, 2006).

  • Vieille-Petit, Therrien, and Süss-Fink (2004) explored the synthesis and molecular structure of trinuclear ruthenium cluster cations using benzoic acid derivatives. This research highlights the potential of these compounds in catalysis and the development of new materials (Vieille-Petit, Therrien, & Süss-Fink, 2004).

  • The study by Muramoto, Yoshino, Misaki, and Sugimura (2013) utilized 4-(diphenylphosphino)benzoic acid in the Mitsunobu reaction, showcasing the reagent's role in synthesizing esters with phosphine oxide groups. This method offers a route for producing compounds with potential applications in organic synthesis and material science (Muramoto et al., 2013).

  • El‐Faham, Al Marhoon, Abdel-Megeed, and Albericio (2013) tested OxymaPure as an additive in the synthesis of α-ketoamide derivatives from benzoic acid, highlighting its superiority in terms of yield and purity. This research contributes to the development of novel synthetic methodologies in organic chemistry (El‐Faham et al., 2013).

  • A study by Alaasar and Tschierske (2019) described the formation of supramolecular liquid crystalline complexes through hydrogen bonding between benzoic acid derivatives, opening new avenues for designing materials with specific liquid crystalline behaviors (Alaasar & Tschierske, 2019).

Environmental and Catalytic Applications

  • Sancineto, Tidei, Bagnoli, Marini, Lenardão, and Santi (2015) presented an eco-friendly protocol for the synthesis of carboxylic acids and esters using benzoic acid derivatives. This method emphasizes the importance of sustainable approaches in chemical synthesis, with implications for environmental science (Sancineto et al., 2015).

  • The research by Pipus, Plazl, and Koloini (2000) on the esterification of benzoic acid in a microwave tubular flow reactor highlighted the efficiency of this process in producing esters, a fundamental reaction in industrial chemistry with environmental applications (Pipus, Plazl, & Koloini, 2000).

properties

IUPAC Name

(4-cyanophenyl) 4-pentylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-2-3-4-5-15-6-10-17(11-7-15)19(21)22-18-12-8-16(14-20)9-13-18/h6-13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCDNUMASFDPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068519
Record name Benzoic acid, 4-pentyl-, 4-cyanophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-pentyl-, 4-cyanophenyl ester

CAS RN

49763-64-6
Record name Benzoic acid, 4-pentyl-, 4-cyanophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49763-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-pentyl-, 4-cyanophenyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-pentyl-, 4-cyanophenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-pentyl-, 4-cyanophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-cyanophenyl p-pentylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.326
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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